![molecular formula C13H18BrClN2OSi B8761183 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 1092579-89-9](/img/structure/B8761183.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and a trimethylsilyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, including halogenation and silylation reactions. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- include other halogenated pyrrolo[2,3-b]pyridines and silylated heterocycles. Examples include:
- 5-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that may not be present in other similar compounds.
Propriétés
Numéro CAS |
1092579-89-9 |
|---|---|
Formule moléculaire |
C13H18BrClN2OSi |
Poids moléculaire |
361.73 g/mol |
Nom IUPAC |
2-[(5-bromo-4-chloropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18BrClN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(15)11(14)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
ADGWXKWZPRTMRH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)Br)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

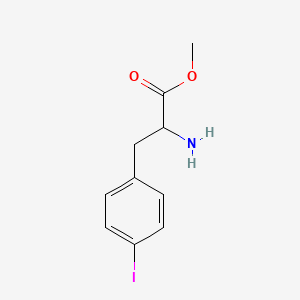
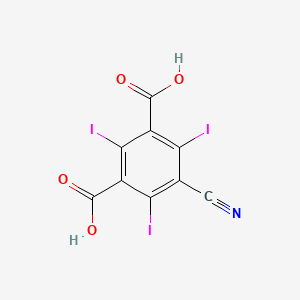

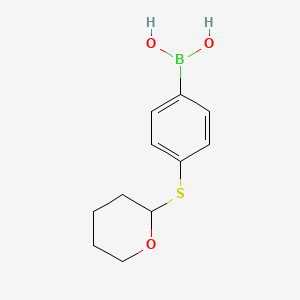
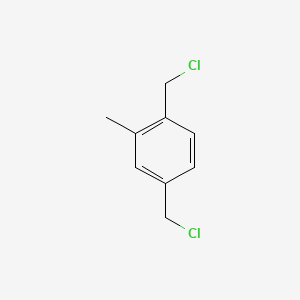
![4-Chloro-2-[(cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B8761148.png)
![4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline](/img/structure/B8761156.png)
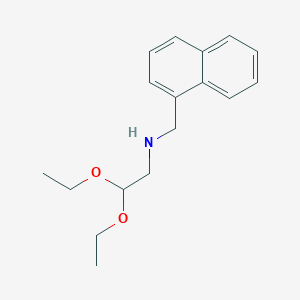
![Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B8761173.png)
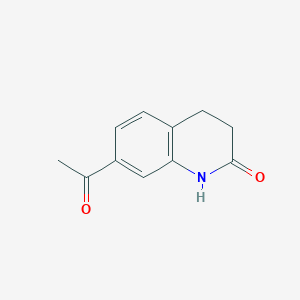
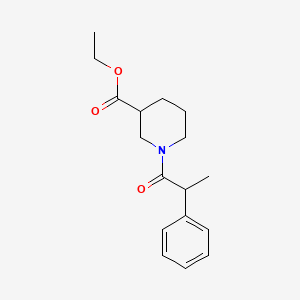
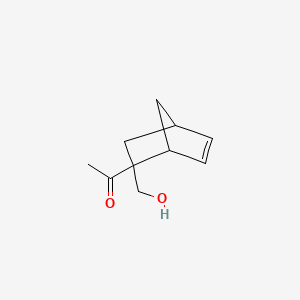
![1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B8761193.png)
